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Abstract
Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, has emerged as a

potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones.

This process is critical in wound healing and tissue regeneration but also plays a central role in

pathological conditions such as tumor growth and metastasis. Understanding the molecular

mechanisms by which Ft1 promotes angiogenesis is crucial for its therapeutic development.

This technical guide provides a comprehensive overview of the core signaling pathways

modulated by Notoginsenoside Ft1 to drive angiogenesis, with a focus on the PI3K/Akt/mTOR

and Raf/MEK/ERK pathways. We present a synthesis of quantitative data, detailed

experimental protocols for key assays, and visual diagrams of the signaling cascades and

experimental workflows to facilitate further research and drug development in this area.

Introduction
Angiogenesis is a complex and tightly regulated process involving the proliferation, migration,

and differentiation of endothelial cells. A key regulator of this process is the Vascular

Endothelial Growth Factor (VEGF), which, upon binding to its receptor, triggers a cascade of

intracellular signaling events. Notoginsenoside Ft1 has been identified as a novel pro-

angiogenic agent that enhances the expression of VEGF through the activation of Hypoxia-

Inducible Factor-1α (HIF-1α).[1][2] This guide delves into the intricate signaling networks

activated by Ft1, providing a foundational resource for researchers in the field.
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Core Signaling Pathways Modulated by
Notoginsenoside Ft1
Notoginsenoside Ft1 orchestrates a pro-angiogenic response primarily through the activation

of two major signaling cascades: the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway.

[1][2] These pathways converge to promote the nuclear translocation of HIF-1α, a master

regulator of angiogenic gene expression, including VEGF.

The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR)

pathway is a crucial regulator of cell survival, proliferation, and angiogenesis. Evidence

suggests that Notoginsenoside Ft1 activates this pathway, leading to a series of downstream

events that promote the angiogenic phenotype in endothelial cells.[1][2][3]

PI3K/Akt Activation: Ft1 treatment has been shown to induce the phosphorylation and

activation of Akt, a serine/threonine kinase.[4] Activated Akt, in turn, can phosphorylate a

variety of downstream targets.

mTOR Activation: A key downstream effector of Akt is mTOR, which plays a central role in

cell growth and proliferation. Ft1 induces the phosphorylation of mTOR, and inhibition of

mTOR with siRNA has been shown to decrease Ft1-induced tube formation, proliferation,

and VEGF expression.[1][2]

HIF-1α Regulation: The activation of the PI3K/Akt/mTOR pathway is critical for the

stabilization and nuclear translocation of HIF-1α.[1][2]

The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK)

cascade, is another critical signaling route for cell proliferation and differentiation.

Notoginsenoside Ft1 has been demonstrated to activate this pathway in endothelial cells,

contributing to its pro-angiogenic effects.[1][2]

ERK1/2 Phosphorylation: Ft1 treatment leads to the phosphorylation of Extracellular signal-

regulated kinases 1 and 2 (ERK1/2).[4]
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Contribution to Angiogenesis: Pharmacological inhibition of MEK, the upstream kinase of

ERK, with inhibitors like PD98059, has been shown to reduce Ft1-induced angiogenesis,

confirming the importance of this pathway.[1][2]

Convergence on HIF-1α and VEGF Expression
Both the PI3K/Akt/mTOR and Raf/MEK/ERK pathways converge on the regulation of HIF-1α.[1]

[2] Ft1 treatment increases the translocation of HIF-1α from the cytoplasm to the nucleus. In

the nucleus, HIF-1α binds to the promoter region of the VEGF gene, leading to increased

transcription of VEGF mRNA and subsequent secretion of VEGF protein.[1][2] This secreted

VEGF then acts in an autocrine and paracrine manner to further stimulate endothelial cell

proliferation, migration, and tube formation.

Quantitative Data Summary
The pro-angiogenic effects of Notoginsenoside Ft1 have been quantified in various in vitro

and in vivo models. The following tables summarize key quantitative findings from published

studies.

Table 1: Effect of Notoginsenoside Ft1 on Endothelial Cell Proliferation and Tube Formation

Parameter Cell Type
Ft1
Concentration

Observation Reference

Cell Proliferation HUVECs 1 - 10 µM

Dose-dependent

increase in cell

viability.

[2]

Tube Formation HUVECs 1 - 10 µM

Significant

increase in the

number of

capillary-like

structures.

[2]

Cell Migration HUVECs 1 - 10 µM

Enhanced cell

migration in a

wound-healing

assay.

[2]
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Table 2: Effect of Notoginsenoside Ft1 on Key Signaling Proteins and Gene Expression

Analyte Cell Type
Ft1
Concentration

Fold
Change/Obser
vation

Reference

p-Akt

(phosphorylated

Akt)

HUVECs 10 µM

Significant

increase in

phosphorylation

compared to

control.

[4]

p-ERK1/2

(phosphorylated

ERK1/2)

HUVECs 10 µM

Marked increase

in

phosphorylation

levels.

[4]

p-mTOR

(phosphorylated

mTOR)

HUVECs 10 µM

Increased

phosphorylation,

indicating

pathway

activation.

[2]

HIF-1α (nuclear) HUVECs 10 µM

Increased

nuclear

accumulation.

[2]

VEGF mRNA HUVECs 10 µM

Upregulation of

VEGF mRNA

expression.

[2]

VEGF Protein

(secreted)
HUVECs 10 µM

Increased

secretion of

VEGF into the

culture medium.

[2]

Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the pro-

angiogenic effects of Notoginsenoside Ft1.
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Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium

Basement Membrane Matrix (e.g., Matrigel®)

96-well culture plates

Notoginsenoside Ft1 stock solution

Calcein AM (for visualization)

Inverted microscope with fluorescence capabilities

Protocol:

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips,

add 50-100 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the

well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium

containing the desired concentrations of Notoginsenoside Ft1 or vehicle control. Seed the

cells onto the solidified matrix at a density of 1 x 10^4 to 2 x 10^4 cells per well.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

Visualization: To visualize the tube formation, the cells can be stained with Calcein AM.[6]

Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.

Image Analysis: Capture images of the tube-like structures using an inverted fluorescence

microscope. Quantify the extent of tube formation by measuring parameters such as total
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tube length, number of junctions, and number of loops using appropriate image analysis

software.

Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key signaling

proteins like Akt and ERK.

Materials:

HUVECs

Notoginsenoside Ft1

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes

Transfer buffer and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment and Lysis: Culture HUVECs to 70-80% confluency and treat with various

concentrations of Notoginsenoside Ft1 for the desired time. Wash the cells with ice-cold

PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a protein

assay kit.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a

PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature. After further washing, add

the chemiluminescent substrate and detect the signal using an imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize the

phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA
Expression
This method is used to measure the relative expression levels of VEGF mRNA.

Materials:

HUVECs

Notoginsenoside Ft1

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for VEGF and a housekeeping gene (e.g., GAPDH)

Real-time PCR system
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Protocol:

RNA Extraction: Treat HUVECs with Notoginsenoside Ft1, then extract total RNA using a

commercial kit according to the manufacturer's instructions.

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA

synthesis kit.

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and

specific primers for VEGF and the housekeeping gene.

Data Analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the

comparative Ct (ΔΔCt) method to determine the relative fold change in VEGF mRNA

expression, normalized to the housekeeping gene.[1][7]

Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent

the signaling pathways and experimental workflows described in this guide.

Figure 1. Signaling pathways of Notoginsenoside Ft1 in promoting angiogenesis.
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Figure 2. Experimental workflow for the endothelial cell tube formation assay.
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Figure 3. Experimental workflow for Western blot analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1139306?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Notoginsenoside Ft1 is a promising pro-angiogenic compound that acts through the

coordinated activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. These

pathways converge to enhance the activity of HIF-1α, leading to increased VEGF expression

and secretion, ultimately driving endothelial cell proliferation, migration, and tube formation.

The quantitative data and detailed protocols provided in this guide offer a valuable resource for

researchers aiming to further elucidate the mechanisms of Ft1-induced angiogenesis and to

explore its therapeutic potential in wound healing and regenerative medicine. Further

investigation into the upstream receptors and the precise molecular interactions of Ft1 will be

crucial for the development of targeted pro-angiogenic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Notoginsenoside Ft1: A Deep Dive into the Signaling
Pathways Driving Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139306#notoginsenoside-ft1-signaling-pathways-
involved-in-angiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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